molecular formula C11H12N4O2S B3023039 3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid CAS No. 333786-74-6

3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid

Cat. No.: B3023039
CAS No.: 333786-74-6
M. Wt: 264.31 g/mol
InChI Key: HALAQBMWVIUCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid is a heterocyclic compound that contains a triazole ring, a pyridine ring, and a propanoic acid moiety

Biochemical Analysis

Biochemical Properties

3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid plays a significant role in biochemical reactions due to its unique structure. The compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The sulfur atom in the thio group allows for strong binding interactions with metal ions and proteins, which can lead to enzyme inhibition or activation . Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins, further modulating their function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling proteins, it can induce cell cycle arrest or promote cell death in cancer cells . Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. The compound’s triazole ring and thio group facilitate strong interactions with the enzyme’s catalytic residues, leading to inhibition of enzyme activity . Additionally, it can activate certain enzymes by stabilizing their active conformations. The compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell metabolism and gene expression. These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and gene expression . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its interaction with critical metabolic enzymes. Threshold effects have been observed, where a certain dose is required to achieve a significant biochemical or pharmacological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can also affect the levels of various metabolites by inhibiting or activating key enzymes in metabolic pathways. This can lead to changes in metabolic flux and the accumulation of specific metabolites, which can have downstream effects on cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in specific tissues. Its distribution is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects. For example, its presence in the nucleus can enhance its ability to modulate gene expression, while its accumulation in mitochondria can affect cellular energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted triazole and pyridine derivatives.

Scientific Research Applications

3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid is unique due to its combination of a triazole ring, pyridine ring, and propanoic acid moiety. This unique structure allows it to interact with a wide range of biological targets and participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-15-10(8-3-2-5-12-7-8)13-14-11(15)18-6-4-9(16)17/h2-3,5,7H,4,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALAQBMWVIUCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCC(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357701
Record name 3-{[4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333786-74-6
Record name 3-{[4-Methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid
Reactant of Route 3
Reactant of Route 3
3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid
Reactant of Route 4
Reactant of Route 4
3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid
Reactant of Route 5
Reactant of Route 5
3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid
Reactant of Route 6
Reactant of Route 6
3-{[4-Methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]thio}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.